molecular formula C13H13N3O2 B13436792 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13436792
M. Wt: 243.26 g/mol
InChI Key: SWDZWWKCTCWQIG-UHFFFAOYSA-N
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Description

3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-a]pyrazine ring system, which contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H13N3O2/c1-2-11-12(18-8-17-11)5-9(1)10-6-15-13-7-14-3-4-16(10)13/h1-2,5-6,14H,3-4,7-8H2

InChI Key

SWDZWWKCTCWQIG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=CC4=C(C=C3)OCO4)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole derivatives with suitable imidazo[1,2-a]pyrazine precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminopyrazine in the presence of a catalyst and solvent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[D][1,3]dioxol-5-YL)-1-(piperidin-1-yl)prop-2-en-1-one
  • Benzo[D][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate

Uniqueness

3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of benzo[d][1,3]dioxole showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 80 nM against Staphylococcus aureus and Sarcina species .
CompoundTarget BacteriaMIC (nM)
4eStaphylococcus aureus80
6cSarcina90

Anticancer Activity

The potential anticancer properties of compounds similar to this compound have also been explored. Some studies report that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, related compounds have shown anti-inflammatory effects. For example, certain derivatives were effective in reducing the release of pro-inflammatory cytokines in vitro .

Case Studies

  • Antimicrobial Evaluation : In a comparative study involving multiple benzo[d][1,3]dioxole derivatives, the compounds were assessed for their antibacterial efficacy using agar diffusion tests. Results indicated that certain derivatives had enhanced activity compared to standard antibiotics .
  • Anticancer Screening : A series of benzoxazepine derivatives were evaluated for their cytotoxic effects on solid tumor cell lines. The results indicated that these compounds exhibited varying degrees of cytotoxicity depending on the cancer type and concentration used .

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